ent-Calindol-13C,d2 Hydrochloride chemical structure and physical properties
ent-Calindol-13C,d2 Hydrochloride chemical structure and physical properties
An In-Depth Technical Guide to ent-Calindol-13C,d2 Hydrochloride for Advanced Research Applications
This guide provides a comprehensive technical overview of ent-Calindol-13C,d2 Hydrochloride, a specialized tool for researchers, chemists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, and its critical role in modern analytical methodologies, grounded in the established pharmacology of its parent compound, Calindol.
Introduction: The Significance of Stereochemistry and Isotopic Labeling
ent-Calindol-13C,d2 Hydrochloride is a high-purity, stable isotope-labeled chemical standard. Its utility in a research setting is twofold, stemming from its unique structural characteristics:
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Stereochemistry (The "ent-" prefix): The designation 'ent-' refers to enantiomer. Calindol is the (R)-enantiomer of N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine and is a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[] Therefore, ent-Calindol is the corresponding (S)-enantiomer. This stereochemical distinction is crucial in pharmacological studies, where enantiomers can exhibit significantly different biological activities.
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Isotopic Labeling ("-13C,d2"): The incorporation of one carbon-13 (¹³C) and two deuterium (²H or D) atoms creates a molecule with a higher mass than its unlabeled counterpart.[2][3] While chemically identical in terms of reactivity, this mass difference allows it to be distinguished by mass spectrometry. This makes ent-Calindol-13C,d2 Hydrochloride an ideal internal standard for quantitative bioanalytical assays, a practice that significantly enhances the accuracy and reproducibility of experimental results.[4]
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a standard are paramount for its application.
Chemical Identity
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Chemical Name: (1S)-N-[dideuterio(1H-indol-2-yl)(¹³C)methyl]-1-naphthalen-1-ylethanamine Hydrochloride
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Parent Compound: ent-Calindol
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CAS Number: 1217619-32-3[5]
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Molecular Formula: C₂₀¹³CH₁₉D₂ClN₂[5]
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Molecular Weight: 339.86 g/mol [5]
Structural Diagram
The chemical structure of ent-Calindol-13C,d2 Hydrochloride is depicted below, highlighting the stereocenter and the positions of isotopic labeling.
Caption: Chemical structure of ent-Calindol-13C,d2 Hydrochloride.
Physicochemical Data
Specific experimental data for ent-Calindol-13C,d2 Hydrochloride is not widely published. The table below includes data for the parent compound, Calindol, and inferred properties for the labeled analog. The physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.[6][7]
| Property | Value | Source/Comment |
| Molecular Weight | 339.86 g/mol | [5] |
| Exact Mass | 339.1865 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO, Methanol | Inferred from parent compound |
| Storage | -20°C for 1 month, -80°C for 6 months | [8] (for parent compound) |
| XLogP3 | 4.6 | [9] (for parent compound) |
Mechanism of Action and Pharmacological Context
While ent-Calindol-13C,d2 Hydrochloride is primarily used as an analytical standard, its pharmacological relevance is derived from the activity of Calindol.
Calindol is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[8][10][11] The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[10]
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Allosteric Modulation: Unlike orthosteric agonists that bind to the primary active site (where the endogenous ligand, Ca²⁺, binds), PAMs bind to a different, allosteric site on the receptor.[10]
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Potentiation of Signal: Calindol does not typically activate the CaSR on its own but enhances the receptor's sensitivity to extracellular calcium.[12] This means that in the presence of Calindol, a lower concentration of Ca²⁺ is required to activate the receptor and trigger downstream signaling pathways.[10]
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Signaling Pathway: Upon activation, the CaSR, primarily coupled to Gq/11, stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).
Caption: Simplified CaSR signaling pathway modulated by Calindol.
Synthesis and Isotopic Labeling Strategy
A detailed, validated synthesis protocol for ent-Calindol-13C,d2 Hydrochloride is proprietary to its manufacturers. However, based on established organic chemistry principles and published syntheses of related indole and naphthalen-1-ylethanamine derivatives, a plausible synthetic route can be outlined. The key is the strategic introduction of the isotopically labeled building blocks.
A likely approach involves a reductive amination between (S)-1-(naphthalen-1-yl)ethan-1-amine and a labeled indole-2-carboxaldehyde derivative.
Representative Synthetic Protocol
Step 1: Synthesis of ¹³C,d₂-labeled Indole-2-carboxaldehyde. This is a critical step requiring custom synthesis. A potential route could involve the formylation of indole using a ¹³C-labeled formylating agent, followed by a deuterium exchange reaction at the formyl position under specific basic conditions.
Step 2: Reductive Amination.
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Dissolve ¹³C,d₂-labeled Indole-2-carboxaldehyde (1.0 eq) and (S)-1-(naphthalen-1-yl)ethan-1-amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Add a mild dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, to facilitate the formation of the intermediate imine.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Cool the mixture to 0°C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This agent is selective for imines in the presence of aldehydes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Salt Formation.
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Purify the crude product (the free base of ent-Calindol-13C,d2) by flash column chromatography on silica gel.
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Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ent-Calindol-13C,d2 Hydrochloride.
Applications in Research and Development
The primary application of ent-Calindol-13C,d2 Hydrochloride is as an internal standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS).
Isotope Dilution Mass Spectrometry
The principle of isotope dilution is the gold standard for quantification. Because the stable isotope-labeled standard (SIL-IS) is chemically identical to the analyte, it co-behaves throughout sample preparation, extraction, and chromatographic separation. Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the SIL-IS equally. By adding a known amount of the SIL-IS to each sample, the analyte concentration can be determined with high precision and accuracy by measuring the ratio of the analyte's mass spectrometric signal to that of the SIL-IS.[3][6]
Caption: Workflow for a typical bioanalytical assay using a SIL-IS.
Key Experimental Uses
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Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of ent-Calindol or its analogs in preclinical and clinical studies.
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Metabolite Identification: Aiding in the structural elucidation of metabolites by comparing the fragmentation patterns of the unlabeled drug and its labeled counterpart.
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Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
Conclusion and Future Perspectives
ent-Calindol-13C,d2 Hydrochloride is a sophisticated and essential tool for any research program involving the quantitative analysis of Calindol enantiomers. Its value lies in the combination of stereochemical specificity and the precision afforded by stable isotope labeling. As research into allosteric modulators of the CaSR and other GPCRs continues to expand, the demand for high-quality analytical standards like this one will undoubtedly grow, enabling the generation of robust and reliable data crucial for advancing drug discovery and development.
References
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Bräuner-Osborne, H., Wellendorph, P., & Jensen, A. A. (2007). Allosteric modulation of the calcium-sensing receptor. Current Neuropharmacology, 5(3), 193–204. [Link]
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Cook, A. E., et al. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. bioRxiv. [Link]
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MCE. (n.d.). ent-Calindol Hydrochloride-13C,d2. Retrieved from [Link]
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Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. [Link]
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PubChem. (n.d.). Calindol. National Center for Biotechnology Information. Retrieved from [Link]
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AppliChem. (n.d.). ent-Calindol Hydrochloride. Retrieved from [Link]
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Lin, G., & Gu, H. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1685–1703. [Link]
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